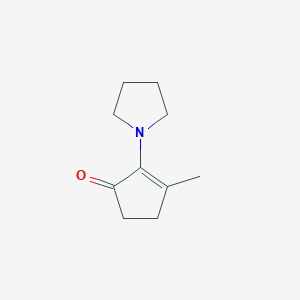

3-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one

Description

Properties

CAS No. |

41357-00-0 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

3-methyl-2-pyrrolidin-1-ylcyclopent-2-en-1-one |

InChI |

InChI=1S/C10H15NO/c1-8-4-5-9(12)10(8)11-6-2-3-7-11/h2-7H2,1H3 |

InChI Key |

SXIDVHLMAKILQP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)CC1)N2CCCC2 |

melting_point |

850 °C |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-cyclopenten-1-one with pyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted cyclopentenone derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 3-methyl-2-cyclopenten-1-one with pyrrolidine under reflux conditions, often utilizing catalysts to enhance yield and efficiency.

Organic Synthesis

3-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one serves as a vital building block in organic synthesis. It is utilized to create more complex molecules, including prostaglandin intermediates and other biologically active compounds.

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Properties: Studies have shown that derivatives of cyclopentenone compounds possess antifungal activity against various pathogens.

- Anticancer Properties: The compound has been investigated for its cytotoxic effects against cancer cells, suggesting its potential as a therapeutic agent .

Medical Applications

Due to its unique structure, this compound is explored as a lead compound in drug development. Its mechanism of action may involve the modulation of specific molecular targets, potentially acting as an inhibitor or activator of enzymes or receptors involved in disease processes.

Industrial Use

In the industrial sector, this compound is utilized in synthesizing specialty chemicals and materials. Its reactivity allows for the development of novel compounds with specific properties tailored for industrial applications .

Case Study 1: Antifungal Activity

A study isolated multiple cyclopentenone derivatives from Alternaria species, demonstrating their antifungal properties against various pathogens. The findings emphasized the potential use of these compounds in developing antifungal treatments.

Case Study 2: Cancer Research

Research on the cytotoxic effects of heat-modified citrus pectin containing cyclopentenone derivatives revealed their potential as therapeutic agents against cancer. The study highlighted the need for further investigation into their mechanisms and efficacy .

Case Study 3: Cooling Sensations in Food Chemistry

Recent studies identified this compound as a potent cooling compound in roasted dark malt. This discovery opens new avenues for understanding cooling sensations and developing novel cooling agents in the food industry .

Mechanism of Action

The mechanism of action of 3-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, functional, and safety differences between 3-methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one and its analogs:

Structural and Functional Differences

- Alkyl substituents (e.g., n-pentyl in dihydrojasmone) contribute to lipophilicity, affecting volatility and odor longevity. Dihydrojasmone exhibits a fresh, jasmine-like scent used in consumer products . Unsaturated chains (e.g., (Z)-2-pentenyl in cis-jasmone) add conformational rigidity, intensifying floral notes in perfumes .

Natural vs. Synthetic Occurrence :

- The pyrrolidinyl and pentyloxy derivatives are primarily synthetic, while cis-jasmone and dihydrojasmone occur naturally in plants or food matrices .

Biological Activity

3-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one, also known as FDB019307, is an organic compound belonging to the class of pyrrolidines. This compound has garnered attention due to its diverse biological activities, including antimicrobial properties and potential therapeutic applications in various fields such as oncology and neurobiology.

Chemical Structure and Properties

- Chemical Formula : C10H15NO

- Molecular Weight : 165.23 g/mol

- CAS Number : 41357-00-0

- IUPAC Name : 3-methyl-2-(pyrrolidin-1-yl)cyclopent-2-en-1-one

The compound features a cyclopentenone structure with a pyrrolidine ring, which is critical for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against a range of pathogens, including:

- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.

- Fungi : Demonstrated activity against Candida albicans and Aspergillus brasiliensis.

A study highlighted that this compound can act synergistically with other antimicrobial agents, enhancing its efficacy against resistant strains .

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer therapy. It acts as a modulator of TRPM8 receptors, which are implicated in various cancer types. Preclinical studies suggest that it may inhibit tumor growth and induce apoptosis in prostate cancer cells .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It influences several signaling pathways, including:

- MAPK/ERK Pathway : Involved in cell proliferation and survival.

- NF-kB Pathway : Plays a role in inflammation and apoptosis.

These interactions suggest potential applications in treating neurodegenerative diseases .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Efficacy Study | Demonstrated broad-spectrum activity against gram-positive bacteria and fungi. |

| TRPM8 Modulation Study | Showed potential in inhibiting prostate cancer cell growth through TRPM8 receptor modulation. |

| Neuroprotective Effects Research | Indicated protective effects against neuronal damage via modulation of key signaling pathways. |

Q & A

Q. Best Practices for Environmental Fate Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.